Labetalol Impurity A

Descripción

Significance of Impurity Profiling in Advanced Pharmaceutical Science

The process of impurity profiling also serves as a critical quality control tool. pharmainfo.in It provides a detailed chemical fingerprint of the drug substance, which can indicate the consistency and control of the manufacturing process. pharmainfo.in Any deviation in the impurity profile can signal a change in the synthesis or storage conditions, prompting further investigation to maintain product quality.

Evolution of Research Methodologies for Impurity Characterization and Control

The methodologies for detecting, isolating, and characterizing pharmaceutical impurities have evolved significantly over the years. biomedres.us Early methods often relied on basic chromatographic techniques, but the demand for greater sensitivity and specificity has driven the adoption of more advanced analytical technologies.

Modern impurity profiling heavily relies on a combination of sophisticated chromatographic and spectroscopic techniques. biomedres.usresearchgate.net High-Performance Liquid Chromatography (HPLC) remains a cornerstone for separating impurities from the API. senieer.combiomedres.us To achieve even greater separation efficiency, techniques like Ultra-Performance Liquid Chromatography (UPLC) are increasingly employed. nih.gov For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable, providing detailed information about the molecular weight and fragmentation patterns of impurities. biomedres.usnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in definitively determining the chemical structure of isolated impurities. nih.gov

Contextualization of Labetalol (B1674207) Impurity A within Current Pharmaceutical Impurity Research Landscape

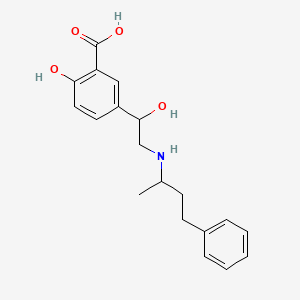

Labetalol, a medication used to treat high blood pressure, can contain several process-related impurities and degradation products. Labetalol Impurity A, chemically known as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, is a recognized impurity of Labetalol. sigmaaldrich.compharmaceresearch.com Its presence in the final drug product is carefully monitored and controlled to ensure it does not exceed established safety thresholds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBUYRWVQLOXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-99-2 | |

| Record name | Labetalol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LABETALOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SUJ0U4ZMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Labetalol Impurity a Formation and Generation Pathways

Degradation Pathways of Labetalol (B1674207) Leading to Impurity A

Labetalol is susceptible to degradation under various stress conditions, which can lead to the formation of Impurity A. daicelpharmastandards.comresearchgate.net These degradation pathways are primarily categorized as oxidative, photolytic, hydrolytic, and thermal.

Oxidative Degradation Mechanisms and Research on Contributing Factors

Oxidative degradation is a significant pathway for the formation of Labetalol impurities. Studies have shown that Labetalol degrades under oxidative stress, such as in the presence of hydrogen peroxide. amazonaws.com Research indicates that the interaction of Labetalol with oxidizing agents can lead to the formation of degradation products. tandfonline.comresearchgate.net For instance, one study observed that the degradation of certain β-blockers, including Labetalol, when mixed with povidone was mediated by organic peroxides present as an impurity in the excipient. This highlights the importance of controlling the purity of excipients used in formulations. The oxidative degradation of Labetalol has been studied using various analytical techniques, including spectrophotometry, to quantify the drug in the presence of its oxidative degradation products. tandfonline.comresearchgate.netukaazpublications.com

A study involving forced degradation of Labetalol tablets in 3% w/v hydrogen peroxide for one hour at room temperature was conducted to investigate oxidative degradation. amazonaws.com Another study noted that significant degradation was observed when Labetalol was subjected to oxidative stress. researchgate.net

Photolytic Degradation Pathways and Light-Induced Formation Studies

Exposure to light can induce the degradation of Labetalol, leading to the formation of impurities. daicelpharmastandards.com Photostability studies are a critical component of forced degradation testing to assess the impact of light on the drug substance and drug product. researchgate.net While some studies on forced degradation of Labetalol tablets under photolytic conditions reported no significant degradation, others have indicated that Labetalol can degrade upon exposure to light. daicelpharmastandards.comscispace.com The extent of degradation can depend on the specific conditions, such as the intensity and wavelength of the light.

In one study, Labetalol was subjected to photolytic degradation by exposure to UV light (200 watt h/m²) and cool white fluorescent light (1.2 million Lux h). innovareacademics.in Another study mentioned that Labetalol was stable under photolytic stress conditions. amazonaws.com

Hydrolytic Degradation Routes and Aqueous Environment Impact

Hydrolysis, the reaction with water, is another pathway for Labetalol degradation. The amide functional group in the Labetalol structure can be susceptible to hydrolysis, which can be influenced by pH. ukaazpublications.comijbpas.com Degradation can occur in both acidic and basic aqueous environments. researchgate.net Studies have shown that Labetalol undergoes degradation under hydrolytic stress, and this can be a source of Impurity A formation. amazonaws.comamazonaws.com

The impact of the aqueous environment is significant, as pharmaceutical formulations are often in solution or exposed to moisture during storage. The rate of hydrolysis can be affected by factors such as pH, temperature, and the presence of catalysts.

Thermal Degradation Studies and Heat-Induced Impurity A Generation

Elevated temperatures can accelerate the degradation of Labetalol, leading to the formation of impurities, including Impurity A. daicelpharmastandards.com Thermal degradation studies are performed to evaluate the stability of the drug under heat stress. researchgate.net Research has shown that Labetalol degrades when exposed to heat. amazonaws.comukaazpublications.com For example, one study involved exposing Labetalol API and tablet powder to a controlled-temperature oven at 80°C for three hours. amazonaws.com Another investigation into the thermal behavior of Labetalol provided insights into its decomposition profile. ukaazpublications.com

Acidic and Basic Hydrolysis Research in Impurity A Formation

The stability of Labetalol is significantly influenced by pH, with degradation observed under both acidic and basic conditions. researchgate.netamazonaws.com Forced degradation studies frequently involve subjecting the drug to acidic and basic solutions to understand its degradation profile. researchgate.net

In acidic conditions, such as in the presence of hydrochloric acid, Labetalol has been shown to degrade. amazonaws.com Similarly, exposure to basic conditions, using sodium hydroxide, for instance, also leads to degradation. amazonaws.com The hydrolysis of the amide group in Labetalol is a likely mechanism for the formation of Labetalol Impurity A under these conditions. The rate and extent of degradation are dependent on the concentration of the acid or base and the temperature.

Table 1: Summary of Forced Degradation Studies on Labetalol

| Stress Condition | Reagent/Method | Observation | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 1N HCl | Degradation observed | amazonaws.com |

| Basic Hydrolysis | 0.1N NaOH | Degradation observed | amazonaws.com |

| Oxidative Degradation | 3% H₂O₂ | Degradation observed | amazonaws.com |

| Thermal Degradation | 80°C for 3 hours | Degradation observed | amazonaws.com |

| Photolytic Degradation | UV and fluorescent light | No significant degradation observed in some studies | scispace.cominnovareacademics.in |

Process-Related Formation of this compound during Synthesis

Impurities can be introduced during the manufacturing process of the active pharmaceutical ingredient (API). daicelpharmastandards.com In the synthesis of Labetalol, Impurity A can be formed as a process-related impurity. The synthesis of Labetalol hydrochloride involves multiple steps, and the conditions of these reactions can influence the impurity profile. google.comgoogle.com

For instance, one patented process for preparing Labetalol hydrochloride involves the reaction of 4-phenylbutan-2-amine with 5-(bromoacetyl)-2-hydroxybenzamide, followed by reduction and acidification steps. google.com Side reactions or incomplete reactions at any of these stages could potentially lead to the formation of impurities like this compound. The control of reaction parameters such as temperature, pH, and the purity of starting materials and reagents is critical to minimize the formation of such process-related impurities. google.com

Role of Starting Materials and Intermediates in Impurity A Synthesis

The synthesis of Labetalol hydrochloride typically involves a multi-step process. A common pathway begins with the condensation of 4-phenylbutan-2-amine with 5-(bromoacetyl)-2-hydroxybenzamide. google.com The resulting intermediate is then subjected to reduction to form the Labetalol base, which is subsequently converted to the hydrochloride salt. google.com

Impurities in pharmaceutical products can often be traced back to the starting materials or intermediates used in the synthesis. researchgate.netijcrt.org While this compound is principally a degradation product, its presence could theoretically be influenced by the purity of the raw materials. For instance, if the 5-(bromoacetyl)-2-hydroxybenzamide starting material contained a pre-existing contamination of the analogous benzoic acid, it could potentially be carried through the synthetic process to form Impurity A. Therefore, stringent control of the purity of all chemical building blocks is essential to minimize the initial impurity load. ijcrt.org

By-products and Side Reactions in Labetalol Synthesis Yielding Impurity A

This compound is the carboxylic acid analogue of Labetalol. The structural difference is the conversion of the benzamide (B126) functional group (-CONH2) in Labetalol to a carboxylic acid group (-COOH) in Impurity A. This transformation is a hydrolysis reaction.

While the main synthetic route is designed to produce Labetalol, side reactions can occur, leading to the formation of by-products. researchgate.net The hydrolysis of the amide group of either the Labetalol molecule or its benzamide-containing precursors can occur during synthesis, particularly during work-up steps that involve exposure to acidic or basic conditions. ukaazpublications.comamazonaws.com This side reaction directly yields this compound.

Influence of Reaction Conditions on this compound Generation

The generation of this compound is highly dependent on the reaction and storage conditions. Forced degradation studies, which are conducted to understand a drug's stability profile, have shown that Labetalol degrades under various stress conditions to form impurities. ukaazpublications.comamazonaws.com

Key conditions that influence the formation of Impurity A include:

pH: The hydrolysis of the amide bond in Labetalol is catalyzed by both acid and base. Exposure to strong acidic or alkaline conditions, particularly during manufacturing or if the drug product is formulated at a non-optimal pH, can accelerate the formation of Impurity A. amazonaws.com

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. amazonaws.com Elevated temperatures during synthesis, purification, or storage can significantly promote the degradation of Labetalol into Impurity A. amazonaws.com

Oxidation: Oxidative conditions can also contribute to the degradation of Labetalol. ukaazpublications.comamazonaws.com While the primary transformation to Impurity A is hydrolysis, oxidative stress can generate reactive species that may facilitate this and other degradation pathways.

Excipient and Formulation Interactions Contributing to this compound Generation

The stability of an active pharmaceutical ingredient (API) can be compromised by its interaction with excipients, the inactive components of a drug formulation. researchgate.net Incompatibility between Labetalol and certain excipients can lead to the generation of degradation products, including Impurity A. researchgate.net

Research on Peroxide Impurities in Excipients and Their Impact on Labetalol Stability and Impurity A

Commonly used pharmaceutical excipients can contain reactive impurities. Povidone, a widely used binder and disintegrant, is known to contain residual peroxide impurities. These peroxides are strong oxidizing agents and can initiate or participate in the degradation of sensitive drug substances. researchgate.net

Research was conducted to investigate the compatibility of several β-blocker drugs, including Labetalol hydrochloride, with povidone. researchgate.netnih.gov In this study, binary mixtures (1:1) of the drugs and povidone were stored under accelerated stability conditions (40°C and 75% relative humidity) for six months. researchgate.netnih.gov The results, analyzed by high-performance liquid chromatography (HPLC), demonstrated that the presence of povidone led to an increase in the total impurities for Labetalol. researchgate.netnih.gov

To confirm that the degradation was mediated by peroxides, the impurity profile from the stability study was compared with the profile generated by intentional oxidative degradation of pure Labetalol. The similarity in the relative retention times of the resulting peaks confirmed that the degradation was indeed caused by the peroxide impurities in the povidone. researchgate.netnih.gov

| β-Blocker | Percentage of Total Impurity Generated |

|---|---|

| Labetalol Hydrochloride | 1.89% |

| Atenolol | 2.15% |

| Carvedilol (B1668590) | 2.19% |

| Bisoprolol Fumarate | 3.55% |

Data sourced from a compatibility study investigating the effect of peroxide impurities in povidone. researchgate.netnih.gov

Compatibility Studies and Impurity A Development in Different Pharmaceutical Matrices

To ensure the quality and stability of the final drug product, comprehensive compatibility studies are essential. These studies evaluate the interactions between the API and various excipients under consideration for a formulation. ajptonline.com Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are often used for initial screening, but HPLC is the definitive method for quantifying the formation of specific degradation products like Impurity A. ajptonline.comafjbs.com

Stability-indicating analytical methods are developed and validated to separate and quantify Labetalol from all its potential impurities, including Impurity A. afjbs.comscispace.com These methods are then used in forced degradation studies where the drug product is exposed to harsh conditions (acid, base, oxidation, heat, light) to ensure all possible degradation products can be detected. scispace.com The results of these studies guide the selection of compatible excipients and appropriate packaging to minimize the formation of this compound throughout the shelf life of the product. researchgate.net

Stereochemical Considerations in this compound Formation

The Labetalol molecule possesses two chiral centers, meaning it can exist as four distinct stereoisomers. ukaazpublications.comnih.gov Commercial Labetalol is administered as a racemic mixture containing equal parts of these four isomers: (R,R), (S,S), (R,S), and (S,R)-Labetalol. nih.gov

These stereoisomers exhibit different pharmacological activities. The (R,R)-isomer, also known as dilevalol, is primarily responsible for the drug's β-adrenergic blocking activity, while the (S,R)-isomer accounts for most of the α1-blocking activity. researchgate.net The (S,S) and (R,S) isomers are considered largely inactive. researchgate.net

Since this compound is a direct derivative of Labetalol, formed by the hydrolysis of the amide group, it also contains the same two chiral centers. Consequently, this compound exists as a mixture of four stereoisomers. synzeal.comcleanchemlab.com The formation of Impurity A is expected to occur from all four stereoisomers of Labetalol present in the drug substance. While the fundamental degradation reaction is the same for each isomer, it is theoretically possible that the rate of formation could differ slightly between the diastereomeric pairs due to stereochemical effects, although specific research on this aspect is not widely published. The control of this compound therefore inherently involves the control of a mixture of its four stereoisomers. synzeal.comaxios-research.com

Advanced Analytical Methodologies for Labetalol Impurity a Profiling, Detection, and Quantification

Chromatographic Techniques for Separation and Detection of Labetalol (B1674207) Impurity A

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Labetalol Impurity A, a known related substance of Labetalol, requires robust analytical methods for its separation and characterization. Chromatographic techniques are central to achieving this, offering high-resolution separation of the impurity from the main drug substance and other related compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity A

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely employed technique for the analysis of Labetalol and its impurities. scispace.comamazonaws.com The development of a stability-indicating HPLC method is crucial to separate this compound from the parent drug and any potential degradation products that may form under stress conditions such as acid, base, oxidation, and heat. amazonaws.comwisdomlib.org

Method development focuses on optimizing several key chromatographic parameters to achieve adequate resolution, peak symmetry, and sensitivity. Common stationary phases include C18 columns, which provide the necessary hydrophobicity for retaining Labetalol and its related substances. scispace.comresearchgate.netsysrevpharm.org The mobile phase composition is a critical factor, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. scispace.comresearchgate.net A gradient elution program is often necessary to achieve a successful separation of all related substances within a reasonable run time. scispace.com

Optimization studies have shown that parameters such as column temperature and mobile phase pH significantly impact the separation. For instance, maintaining a column temperature of around 35-40°C can improve peak shape and baseline stability. scispace.comresearchgate.net The detection wavelength is commonly set at 230 nm, where both Labetalol and its impurities exhibit significant absorbance. scispace.comresearchgate.net Validation of these methods is performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.comresearchgate.net For this compound, validated methods have demonstrated linearity over a range from the LOQ to 120% of the specified limit, with LOD and LOQ values reported in the microgram-per-milliliter range. scispace.comukaazpublications.com System suitability criteria, including a resolution of not less than 4.5 between this compound and Labetalol, are established to ensure consistent method performance. windows.net

Table 1: Examples of HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax Eclipse Plus C-18 (100 x 4.6 mm, 3.5 µm) scispace.com | Intersil ODS C18 (250mm X 4.6 mm) proquest.com | Gemini 3 µm NX-C18 windows.net |

| Mobile Phase A | 0.1% TFA in Water scispace.com | Phosphate Buffer (pH 6.5) proquest.com | Acetonitrile/Water/TFA (10:90:0.1) |

| Mobile Phase B | 0.1% TFA in Acetonitrile:Methanol (1:1) scispace.com | Methanol proquest.com | Acetonitrile/Water/TFA (90:10:0.1) |

| Elution | Linear Gradient scispace.com | Isocratic (Methanol:Buffer 70:30) proquest.com | Gradient |

| Flow Rate | 1.0 mL/min scispace.com | 1.0 mL/min proquest.com | 1.0 mL/min |

| Column Temp. | 35°C scispace.com | Ambient proquest.com | 40°C |

| Detection | UV at 230 nm scispace.com | UV at 302 nm proquest.com | UV at 230 nm |

| Run Time | 14 minutes scispace.com | Not Specified | Not Specified |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution of this compound

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This is achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures. While specific studies focusing solely on UHPLC for this compound are not extensively detailed in the provided context, the principles of UHPLC directly apply to enhancing the established HPLC methods.

The primary advantage of UHPLC in this context would be the ability to achieve baseline separation of this compound from Labetalol and other closely eluting impurities with much greater efficiency and in a fraction of the time. The increased peak capacity of UHPLC systems allows for more complex samples to be analyzed effectively. For instance, a 14-minute HPLC run could potentially be reduced to under 5 minutes using UHPLC, significantly increasing sample throughput in quality control environments. The narrower peaks produced by UHPLC also lead to increased peak height and, consequently, lower detection and quantification limits, which is advantageous for trace-level impurity analysis. The established HPLC methods can be transferred to UHPLC platforms, with appropriate adjustments to the gradient, flow rate, and system volume to achieve the desired enhancement in performance. scispace.comresearchgate.net

Gas Chromatography (GC) Applications in Related Impurity Analysis Research

Gas Chromatography (GC) is another powerful separation technique, though its application for analyzing Labetalol and its primary impurities, like Impurity A, is less common than HPLC. amazonaws.comresearchgate.net This is mainly because Labetalol and its polar impurities have low volatility and may not be thermally stable, making them unsuitable for direct GC analysis without derivatization.

However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process or as degradation products. amazonaws.com For the analysis of non-volatile compounds like Labetalol, a derivatization step is typically required to increase their volatility and thermal stability. This involves chemically modifying the molecule, for example, through silylation to convert polar -OH and -NH groups into less polar trimethylsilyl (TMS) ethers and amines. Predicted GC-MS spectra for derivatized Labetalol are available in databases, suggesting the feasibility of this approach for related compounds. While not the primary method for routine analysis of this compound, GC-MS could be used in research settings for comprehensive impurity profiling or for the structural elucidation of unknown, less polar impurities. researchgate.netresearchgate.net

Thin Layer Chromatography (TLC) in Preliminary Screening and Analytical Research

Thin Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid method for the preliminary screening of impurities in Labetalol. amazonaws.com Pharmacopeial methods have historically included TLC for the assessment of related substances. scispace.comnihs.go.jp This technique is particularly useful for qualitative purposes, such as identity checks, monitoring the progress of synthesis reactions, and initial impurity profiling. nih.gov

In a typical TLC analysis for Labetalol impurities, the sample is spotted onto a plate coated with a stationary phase, most commonly silica gel. nihs.go.jpnih.gov The plate is then developed in a chamber containing a suitable mobile phase, which is often a mixture of solvents like ethyl acetate, methanol, and ammonia. ukaazpublications.com The separation occurs as the mobile phase moves up the plate, with different components traveling at different rates based on their affinity for the stationary and mobile phases. After development, the separated spots are visualized, often under UV light or by exposure to iodine vapor. nihs.go.jpnih.gov The intensity and position (Rf value) of any spot corresponding to an impurity can be compared to that of a reference standard solution. nihs.go.jp While TLC is generally less precise and sensitive than HPLC, modern advancements like High-Performance TLC (HPTLC) combined with densitometric scanning can provide semi-quantitative or even quantitative results. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization Approaches for this compound

Following separation by chromatography, spectroscopic and spectrometric techniques are indispensable for the structural confirmation and identification of impurities. These methods provide detailed information about the molecular structure, mass, and fragmentation of the analyte.

Mass Spectrometry (MS) for Structural Elucidation and Identification of this compound

Mass Spectrometry (MS), especially when coupled with a liquid chromatography system (LC-MS), is the definitive technique for the structural elucidation and identification of pharmaceutical impurities like this compound. researchgate.netshimadzu.com The process begins with high-resolution mass spectrometry (HR-MS), which provides a highly accurate mass measurement of the impurity's molecular ion. massspeclab.com This accuracy allows for the determination of the elemental composition, which is a critical first step in identifying an unknown compound. shimadzu.commassspeclab.com

Tandem mass spectrometry (MS/MS) is then used for structural confirmation. In this technique, the molecular ion of the impurity is isolated and subjected to fragmentation, producing a unique pattern of product ions. researchgate.net This fragmentation pattern acts as a structural fingerprint. By interpreting these fragments, analysts can piece together the molecule's structure and confirm its identity by comparing it to the proposed structure of this compound. massspeclab.com For Labetalol, the mass-to-charge ratio (m/z) of its protonated molecule is 329.3, and a characteristic fragment is observed at m/z 162. researchgate.netsysrevpharm.orgresearchgate.net this compound, also known as Labetalol USP Related Compound A, is chemically 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid. synzeal.comsigmaaldrich.com Its structure differs from the parent Labetalol molecule, which would result in a different molecular weight and a distinct fragmentation pattern, allowing for its unambiguous identification via LC-MS/MS. researchgate.netresearchgate.netwindows.net

High-Resolution Mass Spectrometry (HRMS) in Impurity A Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the characterization of pharmaceutical impurities, providing highly accurate mass measurements that are crucial for determining the elemental composition of unknown compounds like this compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the confident assignment of a unique elemental formula. shimadzu.com

For this compound, known chemically as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, the neutral molecular formula is C₁₉H₂₃NO₄. synzeal.comlgcstandards.com When analyzed by HRMS, typically using electrospray ionization (ESI) in positive mode, the molecule would be observed as its protonated form, [M+H]⁺. The high-resolution measurement would distinguish its exact mass from other potential impurities with the same nominal mass but different elemental compositions.

Research findings in the analysis of active pharmaceutical ingredients (APIs) and their impurities consistently demonstrate that mass accuracy values of less than 5 ppm are routinely achieved, which is essential for unambiguous formula prediction. shimadzu.com The accurate mass measurement obtained from HRMS provides the foundational data upon which further structural elucidation techniques are built.

Table 1: Theoretical HRMS Data for this compound

This table illustrates the expected high-resolution mass data for the protonated molecule of this compound.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₃NO₄ |

| Monoisotopic Mass | 329.1627 Da |

| Ion Form | [M+H]⁺ |

| Theoretical m/z | 330.1700 Da |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) Fragmentation Studies for Impurity A Structure Confirmation

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for confirming the proposed structure of an impurity by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule of this compound (precursor ion, m/z 330.17) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions).

The fragmentation pathway provides a veritable fingerprint of the molecule's structure. For this compound, key fragmentations would be expected to occur at the labile bonds, such as the benzylic C-C bond and the C-N bond in the side chain. The resulting fragmentation pattern can be compared to that of the parent drug, Labetalol, which is known to produce a characteristic product ion at m/z 162. sysrevpharm.orgresearchgate.net The structural differences between Labetalol and Impurity A—specifically the substitution of a carboxamide group with a carboxylic acid—would lead to predictable differences in their respective MS/MS spectra, thereby confirming the impurity's structure.

Table 2: Predicted MS/MS Fragmentation of this compound

This table outlines the plausible fragmentation pathways and resulting product ions for this compound, which are instrumental in its structural confirmation.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 330.17 | 312.16 | H₂O | Loss of a water molecule from the hydroxyl groups. |

| 330.17 | 286.17 | CO₂ | Loss of carbon dioxide from the carboxylic acid group. |

| 330.17 | 179.06 | C₉H₁₃N | Cleavage of the side chain, retaining the substituted benzoic acid moiety. |

| 330.17 | 162.07 | C₉H₈O₃ | Cleavage yielding the amine side chain fragment, similar to the main fragment of Labetalol. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation Research of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.arnih.gov While mass spectrometry provides information on molecular weight and fragmentation, NMR offers detailed insight into the molecular skeleton by probing the chemical environment of individual nuclei (primarily ¹H and ¹³C). core.ac.uk For this compound, NMR is used to confirm the exact connectivity of atoms and the stereochemistry of the molecule, providing irrefutable proof of its structure after it has been isolated. nih.gov

One-Dimensional NMR Techniques for Impurity A Analysis

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis.

¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals for each unique proton in the molecule. Key diagnostic signals would include those for the aromatic protons on the substituted benzene ring, the protons of the aliphatic side chain, and the characteristic broad signal for the carboxylic acid proton. The integration (area under the peak) of each signal corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals information about adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the impurity. It would show separate signals for each unique carbon atom, including the key signal for the carboxylic acid carbonyl carbon (typically around 170-180 ppm) and the carbons of the aromatic ring and the aliphatic side chain.

Two-Dimensional NMR Experiments for Complex Impurity A Structure

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton spin systems within the aliphatic side chain and the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that has a proton attached. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. core.ac.uk For this compound, HMBC would be used to connect the aliphatic side chain to the aromatic ring and to confirm the position of the carboxylic acid group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Impurity A Analytical Method Development

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools in the analytical workflow, providing information about functional groups and chromophores, which is useful for both characterization and method development. ajrconline.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would show distinct absorption bands confirming the presence of key functional groups:

A broad O-H stretching band around 3300-2500 cm⁻¹ characteristic of the carboxylic acid.

A strong C=O (carbonyl) stretching band around 1700 cm⁻¹ for the carboxylic acid.

O-H stretching for the phenolic and alcoholic hydroxyl groups around 3500-3200 cm⁻¹.

N-H stretching for the secondary amine.

C-H stretching for the aromatic and aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and aromatic rings. The UV spectrum of Labetalol shows absorption maxima at approximately 232 nm and 302 nm. sielc.com this compound, possessing the same substituted benzene chromophore, would be expected to have a very similar UV absorption profile. This property is highly practical for analytical method development, as it allows for the selection of an appropriate wavelength for detection and quantification in chromatographic methods like HPLC. A common wavelength used for the analysis of Labetalol and its impurities is 230 nm. windows.net UV spectroscopy is a fundamental component in the development of impurity detection methods, offering a simple and robust means of quantification. iajps.com

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for impurity profiling in the pharmaceutical industry. ajrconline.orgrsisinternational.org These techniques provide a comprehensive analysis by separating complex mixtures and enabling the identification and quantification of individual components in a single run. ijfmr.com

The most powerful and widely used hyphenated technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), and its more advanced form, LC-MS/MS. rsisinternational.orgresearchgate.net

LC-MS/MS in Impurity Profiling: In this setup, a High-Performance Liquid Chromatography (HPLC) system separates the main Labetalol API from Impurity A and other related substances. sysrevpharm.orgresearchgate.net The eluent from the HPLC column is then directed into a mass spectrometer. The MS detector provides highly sensitive detection and, crucially, molecular weight information for each separated peak. researchgate.net By using HRMS, an accurate mass and potential elemental formula can be determined on-the-fly. Further structural confirmation is achieved using MS/MS, where the fragmentation pattern of a peak of interest can be generated and analyzed. sysrevpharm.org

This approach allows for the detection, identification, and quantification of impurities like this compound even at trace levels. lcms.cz The combination of chromatographic separation with mass spectrometric detection ensures both high selectivity and sensitivity, making it an essential tool for ensuring the quality, safety, and efficacy of pharmaceutical products. semanticscholar.org

LC-MS and LC-NMR Coupling for Integrated Impurity A Analysis

The structural elucidation and analysis of pharmaceutical impurities like this compound benefit significantly from integrated analytical techniques. The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful platform for comprehensive analysis. nih.gov

In an LC-MS-NMR setup, the LC system first separates Impurity A from the parent Labetalol molecule and other related substances. A post-column split directs a small portion of the eluent to the MS for mass identification while the majority flows to a fraction collector or directly to the NMR instrument. nih.gov MS provides vital information on the molecular weight and fragmentation patterns of the impurity, offering initial structural clues. LC-MS/MS, a tandem approach, can further fragment the impurity's ions to yield more detailed structural data. sysrevpharm.org For Labetalol, the mass-to-charge ratio (m/z) has been identified as 329.3→162. sysrevpharm.org

Following separation and MS analysis, NMR spectroscopy offers definitive structural confirmation. On-flow LC-MS-NMR allows for the simultaneous and continuous acquisition of both MS and NMR data. nih.gov Alternatively, in an offline approach, the fractions containing the isolated Impurity A are collected, the solvent is evaporated, and the purified sample is then analyzed by a high-sensitivity NMR probe. nih.gov This offline method can be advantageous for low-concentration analytes, as multiple fractions of the same impurity can be collected and combined to increase the concentration for NMR analysis. nih.gov This integrated approach ensures unambiguous identification and structural characterization of this compound, which is critical for understanding its formation and controlling its presence in the final drug product.

GC-MS for Volatile Impurity Analysis (if relevant to this compound or related impurities)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, its direct application for the analysis of this compound is not relevant. This compound, chemically known as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, is a complex, polar, and non-volatile molecule. synzeal.comlgcstandards.comsigmaaldrich.com These properties make it unsuitable for GC analysis, which requires analytes to be thermally stable and volatile enough to be vaporized in the GC inlet without degradation.

While not applicable to Impurity A itself, GC-MS could be a relevant methodology for profiling other potential impurities related to the Labetalol manufacturing process. This could include the analysis of volatile starting materials, residual solvents, or potential volatile by-products and degradation products that may be present in the Labetalol drug substance. The validation of such methods would be crucial to ensure their reliability for quality control purposes. nih.gov

Research on Analytical Method Validation for this compound Procedures

The validation of analytical procedures is essential to ensure that the method is suitable for its intended purpose. arlok.comsynzeal.com For this compound, this involves demonstrating that the analytical method used for its quantification is reliable, reproducible, and accurate. Validation is performed according to guidelines established by the International Council for Harmonisation (ICH), such as guideline Q2(R1). scispace.com The validation process encompasses several key parameters, including specificity, selectivity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, robustness, and ruggedness. scispace.comresearchgate.netamazonaws.com

Specificity and Selectivity Studies for this compound

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. amazonaws.com In the context of this compound, specificity studies are designed to prove that the method can distinguish Impurity A from Labetalol and other related substances. researchgate.net

High-performance liquid chromatography (HPLC) methods are commonly employed for this purpose. scispace.comamazonaws.com The selectivity of the method is demonstrated by achieving baseline resolution between the peak for Impurity A and peaks for Labetalol and any other potential impurities. scispace.com To confirm this, forced degradation studies are performed where the drug substance and drug product are exposed to stress conditions like acid, base, oxidation, heat, humidity, and light. scispace.comamazonaws.com The resulting chromatograms are analyzed to ensure that none of the degradation products co-elute with the Impurity A peak, thus proving the stability-indicating nature of the method. scispace.comamazonaws.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination for Impurity A

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net Determining the LOD and LOQ is critical for impurity analysis, as these substances are often present at very low levels.

Several approaches can be used to determine LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ), and the standard deviation of the response and the slope of the calibration curve. For Labetalol and its impurities, various analytical methods have been developed and validated, with reported LOD and LOQ values demonstrating high sensitivity. scispace.comresearchgate.netukaazpublications.com

Table 1: Reported LOD and LOQ Values for Labetalol and Related Impurities

| Parameter | Reported Value (µg/mL) | Analytical Method |

|---|---|---|

| LOD | 0.3593 | RP-HPLC |

| LOQ | 0.7187 | RP-HPLC |

| LOD | 0.132 | RP-HPLC |

| LOQ | 0.44 | RP-HPLC |

| LOD | 0.08 | Spectrophotometry |

This table presents a compilation of data from various studies and may not be specific to Impurity A alone but to known impurities of Labetalol. scispace.comresearchgate.net

Accuracy and Precision Assessments in Impurity A Quantification

Accuracy refers to the closeness of the test results obtained by the method to the true value. ui.ac.id It is typically assessed using recovery studies, where a known amount of Impurity A standard is spiked into the sample matrix at different concentration levels (e.g., three levels covering the specified range). ui.ac.id The percentage of recovery is then calculated. For impurities, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels. ui.ac.id

Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ui.ac.id It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ui.ac.id

Validation studies for Labetalol impurities have demonstrated high accuracy and precision. scispace.comukaazpublications.com

Table 2: Accuracy and Precision Data for Labetalol Impurity Analysis

| Validation Parameter | Acceptance Criteria | Typical Reported Value |

|---|---|---|

| Accuracy (% Recovery) | 98% - 102% | 95.5% - 105.2% |

| Precision (% RSD) | Not more than 5% | < 5% |

Data compiled from various method validation studies for Labetalol and its impurities. scispace.comukaazpublications.com

Robustness and Ruggedness Evaluations of Impurity A Methods

Robustness and ruggedness are parameters that evaluate the reliability of an analytical method during normal use. pharmaguideline.comlabmanager.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmaguideline.comlabmanager.com It is typically evaluated during the method development phase. pharmaguideline.com For an HPLC method for Impurity A, these variations might include:

pH of the mobile phase pharmaguideline.com

Mobile phase composition (e.g., percentage of organic solvent) pharmaguideline.com

Column temperature pharmaguideline.com

Flow rate pharmaguideline.com

Different columns (lots and/or suppliers) pharmaguideline.com

The method is considered robust if the results remain consistent despite these small changes. researchgate.net

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. ut.ee It is a measure of how well the method performs when subjected to external variations, such as: pharmaguideline.comut.ee

Different analysts

Different instruments

Different laboratories

Different days

A rugged method produces consistent results even when these external factors change, demonstrating its suitability for transfer between different quality control laboratories. labmanager.comresearchgate.net

System Suitability Parameters in Impurity A Analytical Research

System Suitability Testing (SST) is an indispensable component of chromatographic analysis, ensuring that the analytical system is performing adequately for the intended application before and during the analysis of samples. pharmaguideline.comacs.org In the context of profiling this compound, SST serves to verify the holistic functionality of the chromatographic system on a day-to-day basis. acs.org These tests are crucial for guaranteeing the reliability and integrity of the data generated, particularly when quantifying trace impurities. altabrisagroup.com According to guidelines from the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH), SST is an integral part of analytical procedures. acs.orgrjpbcs.com

The primary parameters evaluated in SST for impurity analysis include resolution, column efficiency, repeatability, and tailing factor, which collectively indicate the system's specificity, precision, and column stability. rjpbcs.com For impurity determinations, the selection of SST criteria is guided by the elution pattern of the impurities relative to the main analyte. pharmaknowledgeforum.com If an impurity peak elutes close to the active pharmaceutical ingredient (API) or another impurity, resolution becomes a critical system suitability parameter. pharmaknowledgeforum.com

Robustness and ruggedness testing during method validation confirms that the analytical method can produce consistent results under minor variations in chromatographic conditions. researchgate.netresearchgate.net Meeting the predefined acceptance criteria for SST parameters ensures the method's suitability for routine quality control analysis. researchgate.netresearchgate.net

Key system suitability parameters and their typical acceptance criteria in the analytical research of Labetalol and its impurities are detailed below.

Table 1: System Suitability Parameters and Acceptance Criteria for Impurity A Analysis

| Parameter | Description | Typical Acceptance Criteria | Rationale in Impurity A Analysis |

|---|---|---|---|

| Resolution (Rs) | Measures the degree of separation between two adjacent peaks. It is critical for ensuring that the Impurity A peak is distinct from the Labetalol peak or other impurities. | Rs ≥ 1.5 pharmaknowledgeforum.comwindows.net | Guarantees that Impurity A can be accurately quantified without interference from the main Labetalol peak or other related substances. pharmaknowledgeforum.com |

| Tailing Factor (T) | Also known as the symmetry factor, it measures the asymmetry of a chromatographic peak. | 0.8 ≤ T ≤ 1.8 pharmaknowledgeforum.com | A symmetrical peak shape is essential for accurate peak integration. Excessive tailing can mask smaller adjacent impurity peaks and compromise quantification. gmpsop.com |

| Theoretical Plates (N) | A measure of the column's efficiency. A higher number of theoretical plates indicates better separation efficiency and narrower peaks. | N ≥ 2000 | High column efficiency leads to sharper peaks, which improves both resolution and the limit of detection for trace impurities like Impurity A. |

| Repeatability (%RSD) | Assesses the precision of the analytical system through multiple injections of a standard solution. It is typically expressed as the relative standard deviation (%RSD) of peak areas or heights. | %RSD ≤ 5.0% for impurity analysis windows.net | Ensures that the analytical system provides consistent and reproducible results, which is vital for the reliable quantification of low-level impurities over time. |

| Signal-to-Noise Ratio (S/N) | A measure of the system's performance at lower concentrations, crucial for detecting and quantifying trace impurities. | S/N ≥ 10 for the limit of quantitation (LOQ) windows.net | Confirms that the analytical method is sensitive enough to reliably detect and quantify Impurity A at its specified limits. |

Electrochemical Methods in Labetalol Impurity Research

Electrochemical methods offer sensitive and selective alternatives for the analysis of electroactive compounds like Labetalol and its impurities. These techniques are based on measuring the electrical signals (such as current or potential) generated by chemical reactions at an electrode surface. Their application in pharmaceutical analysis is valuable for quantitative determination in various matrices, including bulk drugs and biological fluids. researchgate.netijcce.ac.irnih.gov

One of the prominent electrochemical techniques used in the study of Labetalol is Cyclic Voltammetry (CV) . ijcce.ac.irresearchgate.net CV is employed to investigate the electrochemical behavior of a substance by measuring the current that develops in an electrochemical cell as the potential is varied. ijcce.ac.ir In studies involving Labetalol, a glassy carbon electrode (GCE) is often used as the working electrode, alongside a reference electrode (e.g., Calomel) and a counter electrode (e.g., platinum wire). ijcce.ac.irresearchgate.net The resulting voltammogram can provide qualitative information about the electrochemical processes. For Labetalol, a single, well-defined anodic peak is typically observed, indicating an irreversible oxidation process. ijcce.ac.ir This characteristic electrochemical signature can be leveraged for quantitative analysis and can be adapted to detect and quantify impurities that share similar electroactive moieties.

The development of ion-selective electrodes (ISEs) represents another significant application of electrochemical principles for Labetalol analysis. researchgate.netnih.gov These sensors are designed to exhibit high selectivity towards the target analyte. For instance, membrane sensors have been developed using ionophores in a polyvinyl chloride (PVC) matrix, which show a rapid and stable response to Labetalol within a specific concentration and pH range. researchgate.netnih.gov The selectivity of these electrodes allows for the determination of Labetalol even in the presence of interfering ions and excipients commonly found in pharmaceutical formulations. researchgate.netnih.gov This high specificity is advantageous for impurity profiling, as a sensor could potentially be developed to be selective for Impurity A.

Furthermore, high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) provides a powerful tool for separating and quantifying Labetalol and its related substances. nih.gov This hybrid technique combines the superior separation capabilities of HPLC with the high sensitivity of electrochemical detection. However, it is important to note that metabolites or impurities can sometimes interfere with the analysis, potentially leading to inaccurate results. nih.gov Therefore, careful method development and validation are necessary to ensure that the electrochemical detection is specific to the analyte of interest, such as this compound.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Labetalol |

| This compound |

| Labetalol Hydrochloride |

| Labetalol ketone |

| Metoprolol |

| Adrenaline |

| Dopamine |

| Acotiamide |

Research Strategies for Labetalol Impurity a Control and Mitigation

Process Optimization Research for Impurity A Minimization during Labetalol (B1674207) Manufacturing

The formation of Labetalol Impurity A is intrinsically linked to the Labetalol synthesis process. daicelpharmastandards.com Research into process optimization is paramount to minimize its generation at the source. This involves a multi-faceted approach, examining everything from the initial building blocks to the final reaction steps.

Impact of Raw Material Purity on this compound Formation

The quality of starting materials is a critical determinant in the formation of impurities. In the synthesis of Labetalol, the purity of precursors such as 4-phenylbutan-2-amine and 5-(bromoacetyl)-2-hydroxybenzamide is crucial. The presence of extraneous substances or isomeric variations in these raw materials can lead to unwanted side reactions, directly contributing to the formation of this compound and other related substances.

For instance, the synthesis of Labetalol hydrochloride involves the condensation of these primary raw materials, followed by a reduction step. If the initial reactants contain impurities, these can be carried through the synthesis and may even participate in reactions, leading to a higher impurity profile in the crude product. Therefore, stringent quality control and characterization of raw materials are the first line of defense in mitigating the formation of Impurity A.

In-Process Control Strategies Research to Monitor and Prevent Impurity A Formation

Continuous monitoring during the manufacturing process is essential for early detection and prevention of impurity formation. In-process controls (IPCs) provide real-time or near-real-time data on the reaction's progress and the level of impurities. For Labetalol synthesis, techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for monitoring the formation of Impurity A at various stages. researchgate.net

Developing robust analytical methods is a key area of research. A study focused on a stability-indicating RP-HPLC method demonstrated the ability to effectively separate Labetalol from its potential impurities, including Impurity A. afjbs.com Such methods allow manufacturers to track the impurity levels and take corrective actions if they exceed predefined limits, ensuring the final product meets the required quality standards. These controls are a core component of a comprehensive control strategy. fda.gov

Reaction Condition Modification Research for Impurity A Reduction

Fine-tuning reaction conditions is a powerful tool for minimizing the generation of this compound. Key parameters that are often investigated include temperature, solvent, and the presence of catalysts. For example, the reduction step in Labetalol synthesis is typically carried out at a controlled temperature, often between 25–35°C, to ensure kinetic control and minimize side reactions.

The choice of solvent, such as methanol, is selected for its ability to provide good solubility for the reactants and facilitate an efficient reaction. Research into alternative solvents or solvent mixtures could potentially offer a more favorable reaction environment that disfavors the formation of Impurity A. Similarly, optimizing the concentration and type of catalyst can significantly impact the reaction pathway and, consequently, the impurity profile. Addressing these factors through rigorous research can lead to a more robust and cleaner manufacturing process. daicelpharmastandards.com

Advanced Separation and Purification Technologies in Impurity A Abatement Research

Even with optimized manufacturing processes, the complete elimination of impurities at the source is often challenging. Therefore, advanced separation and purification technologies play a crucial role in removing this compound to meet stringent pharmaceutical standards.

Preparative Chromatography for Impurity A Isolation and Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying specific compounds from a mixture. This method is scalable and can be employed to remove impurities like this compound from the bulk drug substance. sielc.comjournalijar.com The process involves dissolving the impure sample and loading it onto a preparative HPLC column. journalijar.comresearchgate.net By using an appropriate mobile phase, the components of the mixture are separated based on their affinity for the stationary phase, allowing for the collection of fractions containing the purified Labetalol, while Impurity A is separated out. journalijar.com

The selection of the column and mobile phase is critical for achieving effective separation. journalijar.com Research has shown that reverse-phase columns, such as Newcrom R1, can be used for this purpose. sielc.com The collected fractions are then analyzed to confirm the purity before further processing. journalijar.com

Crystallization Techniques for Impurity A Removal Research

Crystallization is a fundamental and widely used technique for purifying solid compounds in the pharmaceutical industry. slideshare.net The principle behind it lies in the differences in solubility between the desired compound and the impurities in a given solvent system. libretexts.org For removing this compound, research focuses on developing controlled crystallization processes.

This involves selecting a suitable solvent or solvent system in which Labetalol has high solubility at elevated temperatures and low solubility at cooler temperatures, while Impurity A remains in the solution (mother liquor) upon cooling. libretexts.org The process of anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, is another approach being investigated to control crystal size distribution and purity. researchgate.net By carefully controlling factors such as temperature, cooling rate, and agitation, the crystallization process can be optimized to effectively purge Impurity A from the final Labetalol product. slideshare.net Recrystallization using solvents like isopropyl alcohol has been noted as a method to mitigate certain impurities during the final stages of Labetalol hydrochloride production.

Degradation Prevention Strategies Through Formulation Research

The formation of this compound, a degradation product of the antihypertensive drug Labetalol, can be significantly influenced by the formulation of the final drug product. Research into degradation prevention strategies is crucial for ensuring the stability, safety, and efficacy of Labetalol formulations. These strategies primarily focus on the careful selection of excipients and the influence of packaging materials, both of which can either promote or inhibit the degradation pathways leading to Impurity A.

Forced degradation studies are a key component of this research, exposing Labetalol to various stress conditions such as acid, base, oxidation, heat, and light to understand its degradation pathways. afjbs.comscispace.comukaazpublications.com These studies help in identifying potential degradation products like this compound and developing analytical methods to monitor them. afjbs.comscispace.comukaazpublications.com

Excipient Selection Research for Mitigating this compound Formation

Excipients are inactive substances in a drug formulation, but they can have a significant impact on the stability of the active pharmaceutical ingredient (API). colorcon.comscience.gov Incompatibility between Labetalol and certain excipients can accelerate the formation of this compound. amazonaws.com

One area of concern is the presence of reactive impurities within excipients themselves. colorcon.comwaters.com For instance, research has shown that peroxide impurities in povidone can mediate the degradation of β-blockers, including Labetalol. A study involving binary mixtures of Labetalol hydrochloride and povidone stored under accelerated stability conditions (40°C and 75% relative humidity) for six months revealed the formation of impurities. The total impurity percentage for Labetalol hydrochloride with povidone was found to be 1.89%. This degradation was linked to the oxidative stress caused by peroxide impurities in the povidone.

Therefore, careful screening and selection of excipients with low levels of reactive impurities are critical. colorcon.com Compatibility studies, often utilizing techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared (FT-IR) spectroscopy, are essential to identify potential interactions between Labetalol and various excipients before finalizing a formulation. researchgate.netresearchgate.net

Below is a table summarizing the findings of a compatibility study on Labetalol with various excipients.

| Excipient | Compatibility Finding | Implication for Impurity A Formation |

| Povidone | Found to contain peroxide impurities that can cause oxidative degradation of Labetalol. | Potential to increase the formation of this compound. |

| Common Tablet Excipients (e.g., sodium stearyl fumarate, magnesium stearate, starch, lactose, talc) | Generally found to be compatible with Labetalol. researchgate.net | Lower risk of contributing to the formation of this compound. researchgate.net |

Research on Packaging Material Influence on Impurity A Formation

The primary packaging material plays a vital role in protecting the drug product from environmental factors like light, moisture, and reactive gases that can contribute to degradation. researchgate.net Research has shown that certain packaging materials can either offer protection or, in some cases, contribute to the formation of impurities. researchgate.neteuropa.eu

For instance, studies on other pharmaceutical products have demonstrated that blister packaging with lidding foil containing nitrocellulose can be a source of nitrosamine (B1359907) impurities. europa.eu The heat-sealing process can thermally generate nitrogen oxides from nitrocellulose, which can then react with the drug substance. europa.eu While this specific example relates to nitrosamines, it highlights the potential for packaging components to be a source of reactive species that could degrade Labetalol and lead to the formation of Impurity A.

A study on the photostability of carvedilol (B1668590), another β-blocker, found that opaque plastic containers provided better protection against degradation compared to PVC/Al blister packs. researchgate.net This suggests that for light-sensitive drugs, the choice of opaque and inert packaging is crucial. Although specific studies on the direct influence of packaging on this compound formation are not extensively detailed in the provided search results, the principles of drug-packaging interactions are broadly applicable. google.com

The selection of appropriate packaging materials should be based on a thorough understanding of the drug's degradation pathways and sensitivities. researchgate.net Stability testing of the final drug product in its intended packaging is a regulatory requirement and a critical step in ensuring that the packaging provides adequate protection throughout the product's shelf life. researchgate.net

The following table outlines general considerations for packaging material selection to mitigate impurity formation.

| Packaging Material | Potential Influence on Impurity Formation | Research Finding Context |

| Blister Packs (PVC/Al) | May offer less protection against light compared to other materials. researchgate.net Lidding foil containing nitrocellulose can be a source of reactive nitrogen oxides. europa.eu | A study on carvedilol showed higher degradation in blister packs compared to opaque containers. researchgate.net Regulatory bodies have noted the risk of nitrosamine formation from nitrocellulose-containing foils. europa.eu |

| Opaque Plastic Containers | Can provide superior protection against photodegradation. researchgate.net | A study demonstrated better photoprotection for carvedilol tablets in opaque plastic containers. researchgate.net |

Computational and Theoretical Approaches in Labetalol Impurity a Research

In Silico Prediction and Modeling of Labetalol (B1674207) Impurity A Formation Pathways

The formation of impurities during drug synthesis or degradation is a critical concern. In silico tools can predict potential impurities based on the structure of the parent molecule and the reaction conditions. For Labetalol, computational models can simulate various synthetic and degradation pathways that could lead to the generation of Labetalol Impurity A.

These predictive models often utilize expert knowledge-based systems that contain extensive libraries of biotransformations and chemical reactions. tandfonline.com By inputting the structure of labetalol, these programs can generate a list of likely metabolites and degradation products, including potential impurities like Impurity A. tandfonline.com This proactive approach allows for the early identification of potential impurities, which can then be targeted for analytical method development and toxicological assessment. ijcrt.org

The process of in silico prediction involves several steps:

Structural Alert Analysis: Identifying reactive moieties within the labetalol molecule that are prone to chemical transformation.

Reaction Pathway Simulation: Modeling the chemical reactions that labetalol might undergo under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). researchgate.netscispace.com

Impurity Candidate Generation: The simulation produces a list of potential structures, including known impurities like this compound.

Recent studies have highlighted the use of software like Meteor, which can predict the metabolic fate of a compound from its structure. tandfonline.com Such tools are invaluable for understanding the potential for impurity formation.

Molecular Modeling and Simulation of Degradation Mechanisms Leading to Impurity A

Molecular modeling and simulation techniques offer a microscopic view of the chemical processes that lead to the formation of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. tandfonline.comresearchgate.net

In the context of labetalol, DFT calculations can be used to:

Determine Molecular Geometries: Optimize the three-dimensional structures of labetalol and its potential degradation products.

Calculate Reaction Energetics: Determine the energy barriers and reaction energies for various degradation pathways, identifying the most likely routes to Impurity A formation.

Investigate Intermolecular Interactions: Studies have used DFT to understand the interactions between labetalol and its degradation products with stationary phases in chromatography, which aids in developing analytical methods for their separation and detection. tandfonline.comtandfonline.com

For instance, computational studies have been conducted to investigate the oxidative degradation of labetalol, providing insights into the mechanisms that could form Impurity A. tandfonline.comtandfonline.com These simulations can complement experimental findings from forced degradation studies, where the drug substance is subjected to harsh conditions to intentionally produce degradation products. researchgate.netscispace.com

Quantitative Structure-Property Relationship (QSPR) Studies for Impurity A Detection and Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are particularly useful in analytical chemistry for predicting properties relevant to detection and separation.

For this compound, QSPR studies can be employed to predict:

Chromatographic Retention Time: By correlating molecular descriptors (e.g., hydrophobicity, molecular weight, polar surface area) with experimentally determined retention times, QSPR models can predict the elution behavior of Impurity A in various chromatographic systems.

Spectroscopic Properties: Predicting properties such as UV absorbance maxima can aid in the development of specific and sensitive detection methods.

Toxicity: While outside the direct scope of detection, QSAR (Quantitative Structure-Activity Relationship) models, a subset of QSPR, can be used to predict the potential toxicity of impurities based on their structure. This is a crucial aspect of impurity qualification. researchgate.net

The development of a QSPR model typically involves the following steps:

Data Collection: Gathering experimental data for a set of compounds, including the target impurity.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the property of interest.

Model Validation: Assessing the predictive power of the model using external test sets.

While specific QSPR studies focused solely on this compound are not extensively documented in the public domain, the principles of QSPR are widely applied in pharmaceutical analysis and can be instrumental in predicting its behavior.

Regulatory Science and Research on Impurity Control of Labetalol Impurity a

Research on the Evolution and Interpretation of Regulatory Guidelines (ICH Q3A, Q3B, Q3C, Q3D, M7) Pertaining to Pharmaceutical Impurities and Labetalol (B1674207) Impurity A

The ICH has developed a suite of guidelines that form the bedrock of impurity control in the pharmaceutical industry. jpionline.org These guidelines have evolved over time to incorporate scientific advancements and risk-based approaches. jst.go.jp For a process-related impurity like Labetalol Impurity A, which can arise during the manufacturing process of the Labetalol drug substance, several ICH guidelines are of particular importance. jpionline.orgdaicelpharmastandards.com

ICH Q3A(R2): Impurities in New Drug Substances This guideline is central to the control of organic impurities like this compound. jpionline.orgich.org It establishes a framework for the reporting, identification, and qualification of impurities based on defined thresholds. jpionline.orgich.org The guideline classifies impurities into organic, inorganic, and residual solvents. jpionline.org this compound falls under the category of organic impurities, which can be further classified as starting materials, by-products, intermediates, or degradation products. jpionline.orgpmda.go.jp

The evolution of ICH Q3A has been driven by the need for a rational approach to impurity control, moving away from a "zero-tolerance" mindset to a system based on scientific evaluation and safety considerations. fda.gov The guideline introduces the concepts of reporting, identification, and qualification thresholds, which are determined by the maximum daily dose of the drug. ich.org

ICH Q3B(R2): Impurities in New Drug Products While ICH Q3A focuses on the drug substance, ICH Q3B addresses impurities in the finished drug product. europa.eu This guideline is relevant as it considers degradation products that may form during the manufacturing of the drug product or during storage. ikev.org Although this compound is primarily a process-related impurity from the drug substance synthesis, its levels in the final product are also a key consideration. daicelpharmastandards.com

ICH Q3D(R1): Guideline for Elemental Impurities ICH Q3D provides a framework for the assessment and control of elemental impurities in drug products. edqm.euqbdgroup.com These impurities can be introduced from various sources, including raw materials, catalysts, and manufacturing equipment. labcorp.com The guideline classifies elements based on their toxicity and likelihood of occurrence in the drug product. qbdgroup.comlabcorp.com A risk-based approach is central to ICH Q3D, requiring manufacturers to perform a risk assessment to determine the potential for elemental impurity contamination. edqm.eueuropa.eu

The interpretation of these guidelines requires a deep understanding of the manufacturing process, the chemical properties of the impurity, and its toxicological profile. The guidelines are not meant to be applied rigidly but rather as a framework for a scientific and risk-based approach to impurity control. fda.gov

Research into Best Practices for Impurity A Control Documentation and Reporting Thresholds